
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione (TFBP-D) is an organic molecule with a unique and versatile chemical structure. It is a fluorinated dione, meaning it has two oxygen atoms connected by a double bond. The two fluoro groups on the molecule make it highly hydrophobic, while the two phenyl groups give it a greater solubility in organic solvents. This makes TFBP-D an attractive molecule for a variety of applications in the scientific and industrial fields.
科学的研究の応用
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione has a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, such as fluorinated polymers, fluorinated surfactants, and fluorinated dyes. It has also been used as a catalyst for the synthesis of polymers and as a reagent in the synthesis of pharmaceuticals. In addition, this compound has been used as a solvent for the extraction of proteins, lipids, and other bioactive compounds.
作用機序
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione has a unique mechanism of action. Its two fluoro groups make it highly hydrophobic, which allows it to easily penetrate cell membranes. Once inside the cell, the two phenyl groups interact with proteins and other biomolecules, leading to a variety of biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In addition, this compound has been shown to inhibit the activity of tyrosine kinase, an enzyme involved in cell signaling. It also has anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione has several advantages for lab experiments. It is a highly hydrophobic molecule, which makes it ideal for extracting proteins, lipids, and other bioactive compounds. It is also relatively inexpensive and easy to synthesize, making it an attractive reagent for a variety of applications. On the other hand, this compound can be toxic to cells at high concentrations and can be difficult to remove from the reaction mixture.
将来の方向性
There are a variety of potential future directions for research on 1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione. These include further research on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other compounds. In addition, future research could explore the potential of this compound as an anti-cancer agent, as an antimicrobial agent, and as a potential therapeutic agent for a variety of diseases. Finally, further research could explore the potential of this compound as a solvent for the extraction of proteins and lipids.
合成法
1,1,2,2-Tetrafluoro-1,4-bis(4'-fluorophenyl)butane-1,4-dione can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Diels-Alder reaction. In the Williamson ether synthesis, this compound is synthesized by reacting 1,4-dichlorobutane with sodium fluoride and 4-fluorophenol. In the Grignard reaction, this compound is synthesized by reacting 4-fluorophenol with magnesium and 1,4-dibromobutane. In the Diels-Alder reaction, this compound is synthesized by reacting 1,4-dibromobutane with 4-fluorobenzene in the presence of a Lewis acid.
特性
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-bis(4-fluorophenyl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F6O2/c17-11-5-1-9(2-6-11)13(23)15(19,20)16(21,22)14(24)10-3-7-12(18)8-4-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZMEWSSNXNILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(C(C(=O)C2=CC=C(C=C2)F)(F)F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)

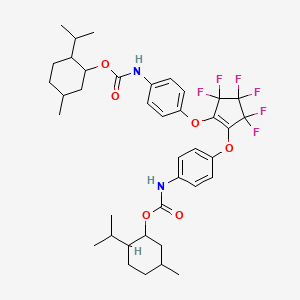
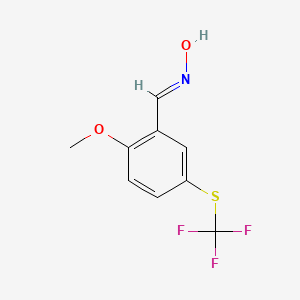

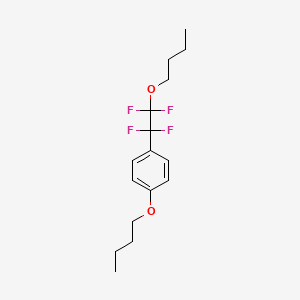

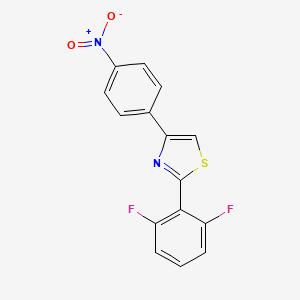
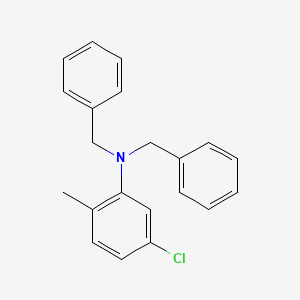
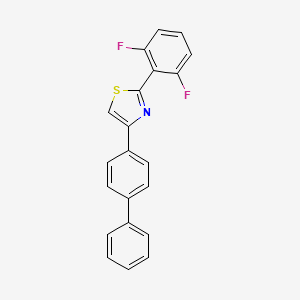
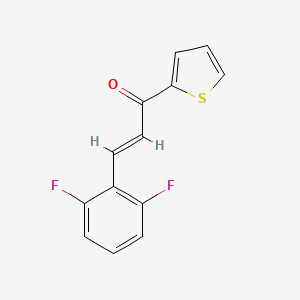
![N-[1-(3-(Trifluoromethyl)phenyl)-2-(4-cyanophenyl)ethylidene]-N'-[4-(trifluoromethyl)phenyl]urea, 95%](/img/structure/B6311960.png)